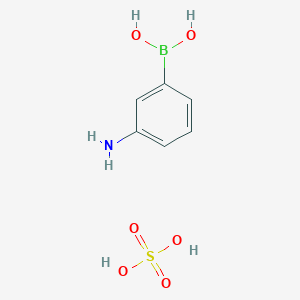

(3-Aminophenyl)boronic acid sulfate

Description

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aromatic ring, are renowned for their versatility as building blocks in organic synthesis. boronmolecular.comresearchgate.net Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnih.gov This palladium-catalyzed reaction has become a cornerstone of modern organic chemistry, enabling the construction of complex molecules, including pharmaceuticals and fine chemicals, with high efficiency and functional group tolerance. boronmolecular.comnih.gov

Beyond their utility in forming carbon-carbon bonds, arylboronic acids are also instrumental in creating carbon-heteroatom bonds. nih.gov Furthermore, recent research has unveiled a novel pathway where arylboronic acids can serve as precursors to aryl radicals, expanding their synthetic utility even further. pnas.org Generally regarded as stable and having low toxicity, these compounds are considered "green" synthetic intermediates. boronmolecular.comnih.gov The reactivity and properties of an arylboronic acid can be tuned by altering the substituents on the aromatic ring. boronmolecular.com

The general structure of an arylboronic acid is R-B(OH)₂, where 'R' is an aryl group. These compounds act as Lewis acids, capable of forming reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.org This characteristic is fundamental to their application in molecular recognition and sensor technology. boronmolecular.comwikipedia.org

Significance of (3-Aminophenyl)boronic Acid in Advanced Chemical Synthesis and Materials Science

(3-Aminophenyl)boronic acid, also known as m-aminophenylboronic acid, is a particularly valuable derivative within the arylboronic acid class. nih.gov Its bifunctional nature, possessing both a reactive boronic acid group and a nucleophilic amino group, allows for a diverse range of chemical transformations and applications. It is a key intermediate in the synthesis of various organic compounds and materials. sigmaaldrich.com

In the realm of materials science, (3-Aminophenyl)boronic acid is utilized as a boronic acid source in the synthesis of boronate-functionalized monomers. sigmaaldrich.com These monomers are subsequently polymerized to create high-quality polymer films with specific functionalities. sigmaaldrich.com Furthermore, its ability to bind with diols has been harnessed in the development of sensors. For instance, it has been used in the synthesis of phenylboronic acid-functionalized inverse opal hydrogels for glucose sensing. sigmaaldrich.com The compound is also integral to the creation of sensor systems for bacteria detection by conjugating it with pH-responsive polymers and gold nanoparticles. scbt.com

In synthetic chemistry, (3-Aminophenyl)boronic acid and its salts are important reagents. The hydrochloride salt, for example, is a key reagent in Suzuki-Miyaura coupling reactions and has been used in the synthesis of boronic acid esters that are precursors to more complex molecules. sigmaaldrich.com It is also employed in the synthesis of complexing reagents for the immobilization of proteins on chromatographic supports. sigmaaldrich.com The compound serves as a building block for boronic acid-based inhibitors of enzymes like β-lactamases. tcichemicals.com

Role of Sulfate (B86663) Salt Form in Handling, Stability, and Synthetic Methodologies

While boronic acids are invaluable, some can be inherently unstable, which can complicate their storage, handling, and the stoichiometry of reactions. nih.gov A common strategy to overcome this is the formation of stable derivatives, such as esters or salts. nih.govnih.gov The sulfate salt of (3-Aminophenyl)boronic acid, specifically (3-Aminophenyl)boronic acid hemisulfate, is a commercially available form of this versatile reagent. sigmaaldrich.com

The formation of a salt by reacting the basic amino group of (3-Aminophenyl)boronic acid with sulfuric acid offers several advantages. It typically results in a stable, crystalline solid with a high melting point (≥300 °C), which enhances its shelf-life and makes it easier to handle and weigh accurately compared to the free base, which may be less stable. sigmaaldrich.com This increased stability is crucial for ensuring reproducibility in synthetic protocols.

The use of the sulfate salt can also be beneficial in certain synthetic methodologies. While the salt form protects the amino group, the boronic acid moiety can still participate in its characteristic reactions. The hemisulfate salt has been specifically cited for its use in the synthesis of materials for glucose sensing and protein immobilization, indicating its compatibility with and utility in these advanced synthetic applications. sigmaaldrich.com

Properties

IUPAC Name |

(3-aminophenyl)boronic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.H2O4S/c8-6-3-1-2-5(4-6)7(9)10;1-5(2,3)4/h1-4,9-10H,8H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVGYYBQCXVVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985112 | |

| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66472-86-4, 280563-63-5 | |

| Record name | (3-Aminophenyl)boronic acid hemisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66472-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC87958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Aminophenyl)boronic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 280563-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for 3 Aminophenyl Boronic Acid Sulfate

Established Synthetic Routes to 3-Aminophenylboronic Acid Precursors

The synthesis of 3-aminophenylboronic acid can be achieved through several established routes, primarily involving palladium-catalyzed cross-coupling reactions or the reduction of a nitro-substituted precursor.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis and provide a versatile method for preparing arylboronic acids. nih.govyoutube.com In this approach, an aryl halide or triflate is coupled with a boron-containing reagent in the presence of a palladium catalyst and a base. For the synthesis of 3-aminophenylboronic acid, a common starting material is 3-bromoaniline (B18343) or a protected derivative.

One reported method involves the reaction of 3-nitrobenzophenone (B1329437) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) or bis(catecholato)diboron (B79384), in the presence of a palladium catalyst. google.com The resulting boronate ester is then hydrolyzed to yield the boronic acid. A key advantage of this method is the potential for a one-pot synthesis where the nitro group is subsequently reduced. google.com The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and purity.

Catalysts: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.

Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are frequently used to activate the boronic acid derivative. google.com

Solvents: A variety of organic solvents can be used, including dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF). google.com

A patent describes a method for producing 3-aminophenylboronic acid by reacting 3-nitrobenzophenone and biboric acid o-catechol ester with a palladium catalyst and an alkali. google.com The resulting product is then quenched with water, and the nitro group is reduced in the process. google.com

Reduction of Nitro-Substituted Phenylboronic Acid Derivatives

An alternative and widely used strategy involves the synthesis of 3-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine. google.com

The nitration of phenylboronic acid can be achieved using nitrating agents like fuming nitric acid. However, this method can sometimes lead to side products and purification challenges. google.com

Once 3-nitrophenylboronic acid is obtained, the nitro group can be reduced to an amine using various reducing agents. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com

Metal-Acid Reduction: Reagents like iron powder in the presence of an acid (e.g., hydrochloric acid) or tin(II) chloride can effectively reduce the nitro group. google.com

A historical method reported in the Journal of the American Chemical Society describes the formation of 3-nitrophenylboronic acid by reacting phenylboronic acid with fuming nitric acid in the presence of urea, followed by reduction with ferric hydroxide (B78521) and barium hydroxide. google.com

Conversion to the Sulfate (B86663) Salt Form and Purification Protocols

(3-Aminophenyl)boronic acid is often converted to its hemisulfate salt, which is a more stable and easily handled solid. sigmaaldrich.com

Acidification and Precipitation Techniques

The conversion to the sulfate salt is typically achieved by treating a solution of 3-aminophenylboronic acid with sulfuric acid. google.comsigmaaldrich.com The resulting (3-Aminophenyl)boronic acid sulfate is generally less soluble in common organic solvents and can be isolated by precipitation.

The general procedure involves:

Dissolving the crude 3-aminophenylboronic acid in a suitable solvent.

Adding a stoichiometric amount of sulfuric acid (often as a dilute solution) to the mixture.

The sulfate salt precipitates out of the solution.

The solid is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.

A patent describes a purification process where the reaction mixture containing 3-aminophenylboronic acid is acidified with an acid like hydrochloric acid or sulfuric acid to form the salt, which partitions into the aqueous layer. google.com After separating the aqueous layer, the pH is adjusted to near neutral, and the purified 3-aminophenylboronic acid is extracted. google.com

Strategies for Yield Optimization and Purity Enhancement

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification steps.

Recrystallization: This is a common technique for purifying the final product. researchgate.net The choice of solvent system is crucial for effective purification.

Chromatography: While less common for the bulk purification of the sulfate salt, chromatographic techniques can be used to purify the 3-aminophenylboronic acid precursor. researchgate.net

Control of pH: During the precipitation of the sulfate salt, careful control of the pH can maximize the yield and minimize the co-precipitation of impurities. google.com

The stability of boronic acids can be a concern, and it has been noted that preparing the hydrate (B1144303) form of 3-aminophenylboronic acid can improve its long-term stability. google.com

Derivatization from Other Boronic Acid Forms

(3-Aminophenyl)boronic acid can also be prepared through the derivatization of other boronic acid compounds. This can involve the introduction of the amino group onto a pre-existing phenylboronic acid scaffold or the transformation of other functional groups.

For instance, a boronic acid with a different functional group at the 3-position could potentially be converted to the amino group through standard organic transformations. However, direct synthetic routes starting from readily available materials are generally more common.

Preparation of Pinacolate Esters from Sulfate Salt

The conversion of boronic acids to their corresponding pinacol (B44631) esters is a frequent strategy in organic synthesis to enhance stability, improve solubility in organic solvents, and facilitate purification. The pinacol ester of (3-aminophenyl)boronic acid, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is a valuable reagent for applications such as Suzuki-Miyaura coupling. sigmaaldrich.com

While direct synthesis from the sulfate salt is not extensively detailed in dedicated literature, the preparation generally follows established methods for the esterification of boronic acid salts. A common laboratory procedure involves the reaction of the boronic acid salt with pinacol in an organic solvent, often in the presence of a dehydrating agent to drive the reaction to completion. guidechem.comorgsyn.org For instance, a method reported for the analogous hydrochloride salt involves stirring the salt with pinacol and anhydrous magnesium sulfate in tetrahydrofuran at room temperature. guidechem.com After the reaction is complete, the solid magnesium sulfate and other salts are filtered off, and the product is isolated from the filtrate. guidechem.com This general approach is applicable to the sulfate salt.

The reaction proceeds by the condensation of the diol (pinacol) with the boronic acid moiety, eliminating water. The anhydrous magnesium sulfate acts as a sequestering agent for the water produced, thus favoring the formation of the ester. guidechem.comorgsyn.org

General Reaction Parameters for Pinacol Ester Formation

| Reactant/Reagent | Role | Typical Solvent | Conditions | Workup | Reference |

|---|---|---|---|---|---|

| This compound | Starting Material | Tetrahydrofuran (THF) or Diethyl Ether | Room Temperature, Stirring | Filtration to remove solids, solvent evaporation, purification by chromatography or recrystallization. | guidechem.comorgsyn.org |

| Pinacol | Esterifying Agent | ||||

| Anhydrous Magnesium Sulfate | Dehydrating Agent |

The crude product obtained after solvent evaporation can be purified using techniques like column chromatography or recrystallization to yield the pure 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. guidechem.com

Industrial and Laboratory Scale Synthesis Considerations

This compound is readily available from chemical suppliers as a research-grade chemical, indicating established synthesis methods for laboratory quantities. sigmaaldrich.com However, considerations for large-scale industrial production often prioritize cost, safety, scalability, and efficiency, which may lead to different synthetic routes compared to laboratory-scale preparations.

A patented method designed for industrial production describes a two-step process starting from 3-nitrobenzophenone. google.com This process involves:

Coupling Reaction : A palladium-catalyzed coupling reaction between 3-nitrobenzophenone and a diboron reagent like bis(catecholato)diboron is performed in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., dioxane). google.com

Reduction and Hydrolysis : The resulting reaction mixture, containing the 3-nitrophenylboronic acid ester, is quenched with water. This step simultaneously reduces the nitro group to an amine and hydrolyzes the boronic ester to the desired 3-aminophenylboronic acid. google.com

This approach is advantageous for large-scale production as it avoids the use of ultra-low temperatures and results in a high-purity product. google.com

For the synthesis of the corresponding pinacol ester on a larger scale, processes have been developed for analogous compounds like 4-aminophenylboronic acid pinacol ester. clockss.orgresearchgate.net These scalable methods often involve the protection of the amine, followed by a metalation reaction (e.g., using a lithium trialkylmagnesiate) at a moderately low temperature (-20 °C), and subsequent reaction with an trialkyl borate (B1201080) and pinacol. clockss.orgresearchgate.net Such multi-step but highly efficient processes have been successfully scaled to kilogram quantities, demonstrating their industrial viability. clockss.orgresearchgate.net These strategies highlight key considerations for scaling up, including the use of protecting groups and robust metalation/borylation reaction sequences.

Chemical Reactivity and Functional Group Transformations of 3 Aminophenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an electrophilic Lewis acid, which dictates its primary modes of reactivity. It readily participates in reactions involving nucleophiles, most notably the formation of boronate esters and as a key component in palladium-catalyzed cross-coupling reactions.

Reversible Boronate Ester Formation with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. acs.orgnih.govresearchgate.net This reaction results in the formation of cyclic boronate esters, which are five- or six-membered rings known as dioxaborolanes and dioxaborinanes, respectively. wikipedia.orgwiley-vch.de This reversible nature is particularly useful for applications such as chemical sensing and the development of dynamic materials. sigmaaldrich.comresearchgate.net

The efficiency and stability of boronate ester formation are highly dependent on the structure of the diol. Several factors influence the binding affinity between a boronic acid and a diol:

Diol Stereochemistry : Boronic acids exhibit a strong preference for binding with cis-diols over trans-diols. The pre-organized spatial arrangement of hydroxyl groups in a cis-configuration facilitates the formation of a stable cyclic ester.

Dihedral Angle : The dihedral angle between the two hydroxyl groups of the diol is a critical factor. acs.orgnih.gov A smaller dihedral angle generally leads to stronger binding as it reduces the steric strain in the resulting boronate ester ring.

Steric Hindrance : Steric hindrance around either the boronic acid or the diol can impede complex formation. nih.gov

Diol pKa : The acidity of the diol's hydroxyl groups also plays a role in the binding association. nih.gov

The interaction of (3-Aminophenyl)boronic acid with various diols highlights these principles. For instance, catechols, which have planar structures and acidic hydroxyl groups, tend to form highly stable complexes with boronic acids at relatively low pH. acs.orgnih.gov A comparative study of diol binding with 3-APBA at pH 7.4 demonstrated varying equilibrium constants based on the diol's structure.

| Diol | Equilibrium Constant (Kdiol) M-1 |

|---|---|

| Dopamine (B1211576) | 213 |

| Ascorbic acid | 158 |

| D-Fructose | 85 |

| D-Galactose | 41 |

| D-Mannose | 32 |

| D-Glucose | 18 |

The formation of boronate esters is a pH-sensitive equilibrium. Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form. acs.org The formation of the ester is generally favored with the neutral form of the boronic acid. acs.org

The key factor governing this pH dependence is the pKa of the boronic acid. Phenylboronic acids typically have a pKa of around 9. acs.org The binding affinity for diols is often optimal at a pH value just below the pKa of the boronic acid. The presence of the amino group on the phenyl ring, as in 3-APBA, can influence the pKa. For instance, ortho-aminomethylphenylboronic acids have a lower pKa due to the electron-withdrawing nature of the ammonium (B1175870) group, which facilitates diol binding at neutral pH. nih.govnih.gov This allows for the formation of the tetrahedral boronate anion at a lower pH, which then reacts with the diol. nih.gov The equilibrium between the boronic acid and the boronate ester is thus highly tunable by adjusting the pH of the solution. nih.gov

Role in Suzuki-Miyaura Cross-Coupling Reactions as a Building Block

(3-Aminophenyl)boronic acid is an important building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.comsnnu.edu.cn This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like 3-APBA) and an organohalide or triflate. libretexts.orgwikipedia.org The reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org

The general mechanism of the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide to form a Pd(II) species. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a boronate species. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

(3-Aminophenyl)boronic acid's utility in this reaction allows for the introduction of an aminophenyl group into various molecular scaffolds. This is particularly valuable in medicinal chemistry and materials science for creating complex molecules with specific electronic and structural properties. snnu.edu.cn The reaction has been used in the synthesis of a variety of compounds, including atropisomeric biaryls. beilstein-journals.org

| Component | Role | Example |

|---|---|---|

| Organoboron Compound | Source of the transferred organic group | (3-Aminophenyl)boronic acid |

| Organohalide/Triflate | Coupling partner | Aryl iodides, bromides, chlorides, or triflates wikipedia.orguwindsor.ca |

| Palladium Catalyst | Facilitates the coupling reaction | Pd(PPh₃)₄, Pd(OAc)₂ uwindsor.ca |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, NaOH, K₃PO₄ wikipedia.org |

Reactivity of the Amino Group

The amino group (-NH₂) on the phenyl ring of 3-APBA is a nucleophilic center, allowing for a different set of chemical transformations compared to the boronic acid moiety. This functional group is readily derivatized through reactions common to primary amines.

Amidation and Condensation Reactions for Derivatization

The amino group of (3-Aminophenyl)boronic acid can undergo amidation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. manchester.ac.uk This reaction is a powerful tool for conjugating 3-APBA to other molecules, including polymers and biomolecules. nih.govmanchester.ac.uk

The amidation can be facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov Boronic acids themselves have also been shown to catalyze direct amidation reactions between carboxylic acids and amines, although this typically requires conditions that remove water, such as azeotropic reflux or the use of molecular sieves. rsc.orgresearchgate.netucl.ac.uk In these cases, the boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate. rsc.org

Furthermore, the amino group can participate in other condensation reactions, such as the formation of Schiff bases with aldehydes and ketones. Appropriately positioned boronic acids have been shown to significantly accelerate these condensation reactions. nih.gov These derivatization strategies expand the utility of (3-Aminophenyl)boronic acid, enabling its incorporation into a wide array of functional materials and molecular systems. For example, 3-APBA has been conjugated to poly(acrylic acid) to create responsive materials for bacterial detection. nih.gov

Polymerization via Amino Group Oxidation

(3-Aminophenyl)boronic acid (APBA) can undergo polymerization through the oxidative coupling of its amino groups, a reaction characteristic of aniline (B41778) and its derivatives. This process, often carried out electrochemically, results in the formation of poly(3-aminophenyl)boronic acid (PAPBA), a conductive polymer with integrated boronic acid functionalities.

The electrochemical polymerization of APBA has been investigated as a method to create functional polymer films. rsc.orgrsc.org This process typically involves the application of an electric potential to a solution containing the APBA monomer. The oxidation of the aniline moiety leads to the formation of radical cations that couple to form polymer chains. The resulting PAPBA is often a cross-linked, nanoporous polymer membrane that adheres well to electrode surfaces like glassy carbon. rsc.orgrsc.org

One study explored the electropolymerization of APBA in a non-aqueous medium of ethylene (B1197577) glycol with tetra-n-butylammonium fluoride (B91410) (TBAF) as the supporting electrolyte. rsc.orgrsc.org A key finding was that this system did not require the addition of external protons, which are typically necessary for aniline polymerization. Instead, the protons needed for the polymerization were generated in situ through a reaction between the boronic acid group of APBA and the hydroxyl groups of the ethylene glycol solvent. rsc.orgrsc.org This demonstrates a unique interplay between the two functional groups of the monomer during the polymerization process. The characteristics of the resulting polymer film, such as the rate of doping/dedoping and stability, were found to be influenced by the size of the cations in the electrolyte. rsc.orgrsc.org

The integration of these polymers with other materials has also been explored. For instance, PAPBA has been functionalized onto single-walled carbon nanotubes (SWNTs) to develop chemiresistive sensors for detecting sugars. rsc.org This was achieved through the electrochemical polymerization of 3-APBA in the presence of fluoride on the surface of the SWNTs. rsc.org

Table 1: Research Findings on Polymerization of (3-Aminophenyl)boronic acid via Amino Group Oxidation

| Polymerization Method | Monomer | Key Reaction Conditions | Resulting Polymer | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Electrochemical Polymerization | (3-Aminophenyl)boronic acid (APBA) | Non-aqueous tetra-n-butylammonium fluoride (TBAF) in ethylene glycol; no exogenous protons. | Cross-linked, nanoporous poly(3-aminophenyl)boronic acid (PAPBA) membrane. | Protons for polymerization are generated in-situ from the reaction between the boronic acid group and ethylene glycol. The size of electrolyte cations affects the doping/dedoping process and film stability. | rsc.orgrsc.org |

| Electrochemical Polymerization | 3-Aminophenylboronic acid (3-APBA) | Presence of fluoride on the surface of single-walled carbon nanotubes (SWNTs). | Poly(aniline boronic acid) (PABA)-functionalized SWNTs. | The resulting hybrid material can be used as a chemiresistive sensor for sugars like D-fructose and D-glucose. | rsc.org |

Dual Functionalization Strategies Utilizing Both Boronic Acid and Amino Moieties

The presence of both an amino group and a boronic acid group on the same molecule makes (3-aminophenyl)boronic acid a versatile building block for creating multifunctional materials. Dual functionalization strategies leverage the distinct reactivity of each group to achieve specific properties and applications.

One common strategy involves using the amino group as a point of attachment to a larger molecular scaffold, such as a polymer, while the boronic acid group remains available for its characteristic interactions with diols. This approach has been used to develop sensors and mucoadhesive materials. For example, APBA has been conjugated to a pH-responsive polymer, poly(acrylic acid) (PAA), to create a colorimetric sensor for bacteria. nih.govnih.gov In this system, the amino group of APBA is likely involved in the conjugation to the PAA backbone, while the boronic acid group is free to bind with the diol-containing saccharides on the outer membranes of bacteria like E. coli and S. aureus. nih.govnih.gov This binding event triggers a change in the polymer's conformation and a corresponding color change.

Similarly, APBA has been conjugated to polyvinylpyrrolidone (B124986) (PVP) to create a mucoadhesive polymer. acs.org The conjugation likely occurs through the amino group, and the boronic acid moieties provide enhanced mucoadhesion by forming reversible covalent bonds (boronate esters) with the cis-diols present in mucin, the primary component of mucus. acs.org

Another dual functionalization approach is demonstrated in the synthesis of a self-healing conductive polymer composite. acs.org In this work, a copolymer of aniline and 3-aminophenylboronic acid was synthesized and blended with polyvinyl alcohol (PVA). The amino groups participate in the formation of the conductive polyaniline backbone, while the boronic acid groups form reversible cross-links with the hydroxyl groups of the PVA. This dynamic bonding provides the material with its self-healing properties. acs.org

A further example of dual functionalization involves the reaction of the amino group of APBA with acryloyl chloride to form an acrylamide (B121943) monomer. researchgate.net This monomer can then be copolymerized with other acrylic monomers. In this scenario, the amino group is transformed to participate in polymerization, while the boronic acid group is preserved and can be used as a ligand for separating molecules like ribonucleosides. researchgate.net

Table 2: Examples of Dual Functionalization Strategies with (3-Aminophenyl)boronic acid

| Application | Role of Amino Group | Role of Boronic Acid Group | Resulting Material/System | Reference(s) |

|---|---|---|---|---|

| Bacterial Sensor | Conjugation to poly(acrylic acid) (PAA) backbone. | Binds to diols on bacterial cell surfaces. | PAA-APBA conjugate for colorimetric detection of bacteria. | nih.govnih.gov |

| Mucoadhesive Polymer | Conjugation to polyvinylpyrrolidone (PVP). | Forms reversible boronate esters with mucin. | APBA-functionalized PVP with enhanced mucoadhesive properties. | acs.org |

| Self-Healing Conductive Polymer | Participates in the formation of a conductive polyaniline copolymer backbone. | Forms reversible cross-links with polyvinyl alcohol (PVA). | Self-healing poly(aniline-co-3-aminophenylboronic acid)/PVA composite. | acs.org |

| Separation Media | Reacted with acryloyl chloride to form a polymerizable acrylamide monomer. | Acts as a ligand for binding and separating ribonucleosides. | Acrylamide monomer with a pendant boronic acid group for incorporation into separation gels. | researchgate.net |

Advanced Applications in Materials Science and Polymer Chemistry Research

Integration into Polymeric Architectures

The dual functionality of (3-Aminophenyl)boronic acid enables its incorporation into polymer chains through various synthesis strategies. This versatility has led to the creation of a diverse range of boronic acid-functionalized polymers and copolymers with applications spanning from sensors to drug delivery systems. researchgate.netrsc.orgnih.gov

Synthesis of Boronic Acid-Functionalized Polymers and Copolymers

The synthesis of polymers containing boronic acid moieties can be achieved through several methods, each offering distinct advantages in controlling the final polymer structure and properties. rsc.org These methods include the polymerization of boronic acid-containing monomers, both in their protected and unprotected forms, and the modification of pre-existing polymers. researchgate.netrsc.org

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on electrode surfaces. diva-portal.org (3-Aminophenyl)boronic acid (3-APBA) can be electrochemically polymerized to form poly(3-aminophenyl)boronic acid) (PAPBA). researchgate.netrsc.org This method has been successfully employed to fabricate sensors. For instance, PAPBA has been electrochemically deposited on carbon nanotubes to create chemiresistive sensors for detecting sugars like D-fructose and D-glucose. rsc.org The process often involves the use of specific electrolytes, such as tetra-n-butylammonium fluoride (B91410) (TBAF) in ethylene (B1197577) glycol, which can facilitate polymerization without the need for external protons. rsc.org The resulting PAPBA films are often cross-linked and porous, adhering well to the electrode surface. rsc.org The unique properties of these polymers stem from the synergistic effect of the polymer's structure and the chemical affinity of the boronic acid groups for diols, which are present in many biological molecules. diva-portal.org

| Polymerization Method | Monomer | Resulting Polymer | Application | Key Findings |

| Electrochemical Polymerization | (3-Aminophenyl)boronic acid (3-APBA) | Poly(3-aminophenyl)boronic acid) (PAPBA) | Chemiresistive sugar sensors | Optimized sensors showed a wide dynamic range and low detection limits for D-fructose and D-glucose. rsc.org |

| Electrochemical Polymerization | 3-APBA | PAPBA | Bacterial detection | The use of 3-APBA in creating cell-imprinted polymers resulted in enhanced affinity and easier template removal for bacterial detection. diva-portal.orgresearchgate.net |

| Electrochemical Polymerization | 3-APBA in ethylene glycol with TBAF | PAPBA | Not specified | A non-aqueous method that doesn't require exogenous protons, producing a cross-linked, nanoporous polymer membrane. rsc.org |

Radical Polymerization Methods (e.g., ATRP) for Controlled Architectures

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.comnih.govyoutube.com While direct ATRP of boronic acid-containing monomers can be challenging, strategies have been developed to overcome this. acs.org One approach involves the use of protecting groups for the boronic acid moiety, such as N-methyliminodiacetic acid (MIDA), which stabilizes the reactive organoboron structure during polymerization. acs.org This allows for the synthesis of well-defined boronate-containing polymers. acs.org Surface-initiated ATRP has also been used to graft boronic acid-functionalized polymers from various substrates, creating materials with tailored surface properties for applications like the selective enrichment of glycoproteins. researchgate.net

| Polymerization Method | Monomer/Initiator System | Resulting Polymer Architecture | Key Features and Applications |

| ICAR ATRP | MIDA boronate-containing monomers | Well-defined linear phenolic and functionalized polymers | Offers good control over polymerization and allows for post-polymerization modifications like oxidation and Suzuki–Miyaura coupling. acs.org |

| Surface-Initiated ATRP | 3-acrylamidophenylboronic acid from initiator-modified Fe3O4 nanoparticles | Poly(acrylamidophenylboronic acid) grafted from magnetic nanoparticles | Creates functionalized magnetic nanoparticles for selective enrichment of glycoproteins. researchgate.net |

| RAFT Polymerization | N-isopropylacrylamide and 3-acrylamidophenylboronic acid | Block copolymer (PNIPAM-b-PAPBA) | Synthesizes thermo-, pH-, and glucose-responsive block copolymers for drug delivery applications. nih.gov |

Post-Polymerization Modification for Boronic Acid Incorporation

An alternative and versatile strategy for creating boronic acid-functionalized polymers is through the modification of pre-synthesized polymers. rsc.orgrsc.org This approach allows for the introduction of boronic acid groups onto a wide range of existing polymer backbones with diverse functionalities. rsc.org For example, polymers with reactive groups can be reacted with (3-Aminophenyl)boronic acid to attach the boronic acid functionality. This has been demonstrated with polybenzoxazines, where the inherent reactivity of the polymer is utilized to incorporate boronic acids. rsc.org Another common method involves the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach boronic acid-containing molecules to polymers with complementary functional groups. acs.orgnih.gov This technique has been used to functionalize dendritic fibrous nanosilica with boronic acids for molecular binding applications. acs.org

Development of Stimuli-Responsive Polymeric Systems

The boronic acid group is known for its ability to form reversible covalent bonds with diols, a reaction that is sensitive to pH. rsc.org This property has been extensively exploited to create stimuli-responsive polymers that change their properties in response to external signals like pH or the presence of specific analytes. zendy.ionih.govmdpi.commdpi.commdpi.com

Rheological Changes in Response to External Analytes

The interaction of boronic acid-functionalized polymers with polyols can lead to significant changes in the rheological properties of the polymer solution or gel. rsc.org The formation of boronate ester crosslinks between polymer chains can induce gelation or increase the viscosity of the system. rsc.org This response can be triggered by changes in pH or the introduction of a diol-containing analyte. For example, hydrogels formed through boronate ester crosslinking exhibit dynamic covalent bonds, leading to materials with tunable mechanical properties. rsc.org The strength and relaxation dynamics of these gels can be controlled by carefully selecting the boronic acid and polyol components. rsc.org Recent studies have shown that the addition of boronic acid derivatives to low molecular weight gels can significantly enhance their mechanical strength and thermal stability. acs.org

| Polymer System | Stimulus/Analyte | Observed Rheological Change | Mechanism |

| Borinic acid polymer (PBA) dilute solution | Temperature | Thermo-responsive rheological behavior | Coil-microgel transition of the PBA chains. rsc.org |

| Hyaluronic acid modified with arylboronic acids and saccharide units | pH, presence of polyols | Formation of "strong" hydrogels with slow relaxation dynamics | Formation of tridentate or bidentate boronate ester crosslinks. rsc.org |

| Oxotriphenylhexanoates (OTHO) gel with boronic acid derivatives | Addition of boronic acids | 3 to 4-fold increase in organogel strength | Covalent bonding between hydroxyl groups of the gelator and the boronic acid, leading to a boronate adduct and enhanced intermolecular stacking. acs.org |

| Poly(acrylic acid) conjugated to 3-aminophenyl boronic acid crosslinked with gold nanoparticles | Presence of E. coli or S. aureus | Color change from red to blue/purple | De-swelling of the responsive polymer induces aggregation of gold nanoparticles. nih.gov |

Applications in Advanced Separation Science

The ability of 3-APBA-functionalized materials to reversibly bind with cis-diols makes them highly valuable in advanced separation science. They form the basis of affinity adsorbents designed for the highly selective capture and release of specific biomolecules from complex mixtures.

Materials functionalized with 3-APBA are widely developed as affinity adsorbents for the targeted enrichment of glycoproteins, glycopeptides, and other diol-containing compounds, which is a critical step in proteomics and diagnostics. semanticscholar.orgnih.gov

Fe₃O₄/ZIF-8 nanoparticles functionalized with 3-APBA have demonstrated high adsorption capacity and specificity for glycoproteins. semanticscholar.orgnih.gov The magnetic nature of the Fe₃O₄ core allows for easy and rapid separation of the adsorbent (and captured analytes) from the sample matrix using an external magnetic field. semanticscholar.orgnih.govresearchgate.net These materials have been successfully used to capture glycoproteins and to identify tryptic digests of specific proteins like horseradish peroxidase (HRP), showcasing their utility in complex proteomics research. semanticscholar.orgresearchgate.net

Similarly, gold electrodes modified with self-assembled monolayers of 3-APBA function as reusable affinity surfaces for the selective capture of bacteria. researchgate.net The boronic acid ligands bind to diol groups present in the peptidoglycans of bacterial cell walls. nih.govresearchgate.net This interaction allows for the sensitive detection and isolation of bacteria from various water samples. researchgate.net

Another study utilized magnetic nanoparticles functionalized with 6-aminopyridine-3-boronic acid, a related compound, assisted by a polyethyleneimine (PEI) scaffold for the efficient enrichment of polyphenols. nih.gov The use of PEI amplified the number of available boronic acid binding sites, leading to a high binding capacity. nih.gov The performance of such affinity adsorbents can be quantified by their maximum binding capacity (Qₘₐₓ) and dissociation constant (Kₑ), which describe the adsorbent's saturation limit and binding affinity, respectively. nih.gov

| Adsorbent Material | Target Analyte | Binding Capacity (Qₘₐₓ) | Dissociation Constant (Kₑ) | Key Finding | Reference |

| Fe₃O₄@PEI@PYBA | Caffeic Acid (Polyphenol) | (3.56 ± 0.22) mg g⁻¹ | (4.30 ± 0.35) × 10⁻⁴ M | High binding capacity and affinity under neutral conditions with tolerance to sugar interference. | nih.gov |

| Fe₃O₄/ZIF-8/APBA | Glycoproteins/Glycopeptides | High (not quantified) | High specificity (not quantified) | Successfully captured glycoproteins and identified HRP tryptic digests from complex mixtures. | semanticscholar.orgnih.govresearchgate.net |

| 3-APBA on Gold Electrode | Bacteria (e.g., E. coli) | Sensitive down to 1.0×10² CFU ml⁻¹ | Reversible binding | Surface could be regenerated and reused for up to 58 cycles for bacterial detection in water. | researchgate.net |

Affinity Adsorbents for Selective Enrichment and Isolation of Molecular Species

Development of Chromatographic Supports

(3-Aminophenyl)boronic acid is a cornerstone in the field of boronate affinity chromatography, a technique that leverages the interaction between the boronic acid group and the 1,2- or 1,3-cis-diol moieties present in the carbohydrate portions of glycoproteins. huji.ac.il This interaction allows for the creation of highly selective chromatographic supports for the purification of these important biomolecules from complex mixtures. huji.ac.il

The principle of separation involves the formation of a transient, covalent five- or six-membered cyclic ester between the boronic acid on the stationary phase and the cis-diol of the target molecule, such as a glycoprotein (B1211001). huji.ac.ilrsc.org This binding is pH-dependent; the bond is typically formed under alkaline conditions and can be reversed to elute the captured protein by lowering the pH or by introducing a competitive agent like sorbitol, which also contains cis-diol groups. huji.ac.il

Researchers have successfully immobilized aminophenyl boronate onto various supports, such as agarose (B213101) beads, to create effective affinity media. huji.ac.il These supports have demonstrated their utility in separating glycoproteins from non-glycosylated proteins. For instance, fetuin, a model glycoprotein, has been used to illustrate the binding and elution characteristics on aminophenyl boronate-functionalized media. huji.ac.il

A notable advancement in this area is the synthesis of a novel mixed-mode stationary phase. This was achieved by copolymerizing N-isopropyl acrylamide (B121943) (NIPAM) and 3-aminophenylboronic acid on a silica (B1680970) support through atom transfer radical polymerization (ATRP). nih.gov The resulting material, named Sil-PBA-NIPAM, exhibits both boronate affinity and hydrophobic/hydrophilic properties, making it versatile for separating a wide range of compounds, including hydrophobic, hydrophilic, acidic, and alkaline molecules, as well as positional isomers. nih.gov This dual-functionality allows for the specific capture of cis-diol-containing compounds while also providing other separation modes. nih.gov

| Chromatographic Support Characteristics | |

| Support Name | Sil-PBA-NIPAM nih.gov |

| Functional Ligands | N-isopropyl acrylamide (NIPAM) and 3-aminophenylboronic acid nih.gov |

| Support Matrix | Silica nih.gov |

| Synthesis Method | Atom Transfer Radical Polymerization (ATRP) nih.gov |

| Separation Modes | Mixed-Mode, Boronate Affinity Chromatography nih.gov |

| Key Capabilities | Separation of hydrophobic, hydrophilic, acidic, and alkaline compounds; capture and enrichment of cis-diol compounds. nih.gov |

| Performance Metric | Theoretical plates can reach up to 57,472, indicating high column efficiency. nih.gov |

| Stability | Good hydrolysis stability and batch-to-batch reproducibility. nih.gov |

This innovative approach provides a time-saving and highly selective method for analyzing complex mixtures and has proven potential for the enrichment of specific biomolecules. nih.gov The development of such multi-functional chromatographic supports underscores the expanding role of (3-aminophenyl)boronic acid in advanced separation science. nih.gov

Magnetic Particle-Based Affinity Separation Systems

The integration of (3-Aminophenyl)boronic acid (APBA) with magnetic nanoparticles (MNPs) has led to the creation of highly efficient and easily manipulated affinity separation systems. mdpi.comresearchgate.net These systems combine the specific binding properties of boronic acid with the convenience of magnetic manipulation, offering a rapid and effective method for isolating target biomolecules from crude samples without extensive pretreatment. nih.govmdpi.comresearchgate.net

The fundamental strategy involves functionalizing the surface of magnetic particles, typically composed of iron oxide (Fe₃O₄), with APBA. nih.govmdpi.com This modification allows the particles to selectively capture glycoproteins, including antibodies, which possess carbohydrate structures with cis-diol groups. nih.govnih.gov The magnetic core of the particles enables their simple and rapid separation from the sample solution using an external magnetic field. mdpi.com

Several methods have been developed for attaching APBA to magnetic particles. One common approach involves coating the iron oxide nanoparticles with a protective layer, such as dextran, to minimize non-specific protein binding. nih.govnih.gov Subsequently, the surface is further modified to introduce reactive groups that can covalently couple with the amine group of 3-aminophenylboronic acid. nih.gov For example, carbodiimide (B86325) chemistry can be used to link APBA to carboxylic acid-terminated magnetic beads. mdpi.com Another method involves using glutaraldehyde (B144438) to link APBA to amine-functionalized particles. nih.govmdpi.com

These APBA-functionalized magnetic particles have shown remarkable performance in the purification of antibodies. In one study, APBA-modified magnetic particles (APBA_MP) were used for the magnetic separation of human Immunoglobulin G (hIgG). nih.govnih.gov The particles demonstrated high binding capacity and selectivity, effectively separating the antibody from non-glycosylated proteins like bovine serum albumin (BSA). nih.govnih.gov The system was also successfully applied to purify IgG directly from complex mixtures like CHO cell supernatants, achieving high recovery and purity under very mild conditions. nih.govnih.gov

| Research Findings on APBA-Functionalized Magnetic Particles | |

| Target Molecule | Human Immunoglobulin G (hIgG) nih.govnih.gov |

| Binding Capacity | 170 ± 10 mg hIgG per gram of magnetic particles nih.govnih.gov |

| Elution Recovery | 160 ± 5 mg hIgG per gram of magnetic particles nih.govnih.gov |

| Affinity Constant (Kₐ) | 4.9 × 10⁵ M⁻¹ nih.govnih.gov |

| Theoretical Max. Capacity (Qₘₐₓ) | 492 mg hIgG per gram of magnetic particles nih.govnih.gov |

| Non-Specific Binding (BSA) | 15 ± 5 mg BSA per gram of magnetic particles nih.govnih.gov |

| Performance in CHO Cell Supernatant | Bound 98% of loaded IgG, recovered 95% of pure IgG (>98% purity) nih.govnih.gov |

The development of these magnetic particle-based systems represents a significant advance in bioseparation technology. They offer a scalable, rapid, and efficient alternative to traditional chromatographic methods for the purification of valuable glycoproteins and antibodies. researchgate.net

Methodological Contributions in Analytical Chemistry

Derivatization Reagents for Enhanced Analytical Detection

Derivatization is a key strategy in analytical chemistry to modify an analyte to enhance its detectability or separability. Boronic acids, including 3-APBA, are used as derivatizing agents, particularly for compounds containing vicinal diol functionalities. The reaction forms a stable cyclic boronate ester, which can alter the physicochemical properties of the analyte, making it more amenable to analysis by techniques like mass spectrometry.

In mass spectrometry (MS), derivatization with (3-Aminophenyl)boronic acid is employed to improve the ionization efficiency and sensitivity for vicinal diol-containing molecules, which are often difficult to detect in their native state. nih.govnih.gov This strategy has been successfully applied in the analysis of crucial biomolecules such as glycoproteins, monosaccharides, and various metabolites. researchgate.netacs.orgresearchgate.net

The derivatization process involves the formation of a covalent bond between the boronic acid group of 3-APBA and the cis-diol moiety of the target analyte. This reaction not only enhances the signal of the derivatized metabolites but can also be performed directly on tissue cross-sections for mass spectrometry imaging (MALDI-MSI), allowing for the spatial visualization of these compounds within biological samples. nih.govnsf.govuwa.edu.au

One notable application is the selective enrichment and direct determination of glycoproteins. By immobilizing 3-APBA on magnetic beads, glycoproteins can be selectively captured from complex biological samples. acs.orgresearchgate.net After separation and washing, the captured proteins can be directly analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), simplifying the workflow for glycoproteomic studies. acs.orgresearchgate.net This boronate affinity approach efficiently enriches glycopeptides by targeting the cis-diol structures present in their glycan moieties. researchgate.net

Applications of (3-Aminophenyl)boronic Acid in Mass Spectrometry

| Analyte Class | Specific Application | Mass Spectrometry Technique | Reference |

|---|---|---|---|

| Vicinal Diol Metabolites | Labeling to improve MS sensitivity and ionization efficiency | General Mass Spectrometry (MS) | nih.gov |

| Glycoproteins | Selective capture and enrichment from complex samples | MALDI-TOF-MS | acs.orgresearchgate.net |

| Catecholamines | On-tissue derivatization for visualization in adrenal tissues | MALDI-MSI | nsf.gov |

| Brassinosteroids | Labeling for highly sensitive detection | LC-MS | nih.gov |

Chemoresponsive Systems for Selective Ligand Recognition

Chemoresponsive systems built with 3-APBA serve as artificial receptors for the selective recognition of target ligands. nih.gov The interaction between the boronic acid and a diol-containing analyte can be transduced into a measurable signal, forming the basis of various sensors. nih.gov These systems mimic natural receptors like enzymes and antibodies, offering robust and selective binding of target molecules. researchgate.net

Electrochemical sensors utilizing 3-APBA translate the chemical recognition event of diol binding into an electrical signal. researchgate.net This is achieved by functionalizing an electrode surface with 3-APBA or a polymer derived from it, such as poly(3-aminophenylboronic acid). nih.govrsc.org When the target analyte binds to the immobilized boronic acid, it alters the electrochemical properties of the electrode interface, such as impedance, capacitance, or current. nih.govnih.govnih.gov

Several electrochemical techniques are employed for this transduction:

Electrochemical Impedance Spectroscopy (EIS): This method measures the resistance to charge transfer at the electrode surface. The formation of the boronate ester complex with analytes like glucose or bacteria can increase this resistance, providing a quantifiable signal. nih.govnih.gov

Potentiometry: Changes in surface potential upon binding can be measured. This has been used in enzyme-free glucose sensors based on copolymers of 3-APBA. researchgate.net

Amperometry/Voltammetry: These techniques measure changes in current. For instance, the binding of an analyte can hinder the access of a redox probe to the electrode surface, causing a decrease in the measured current. researchgate.net

Chemiresistive Sensing: In this approach, functionalized carbon nanotubes show a change in electrical resistance upon binding with saccharides like D-fructose and D-glucose. rsc.org

These electrochemical sensors offer high sensitivity and selectivity and have been developed for a range of analytes, including monosaccharides, bacteria, and catechols. nih.govnih.govresearchgate.net A key advantage is the reversibility of the boronic acid-diol interaction, which allows for the regeneration and reuse of the sensor surface. rsc.orgnih.govnih.gov

Electrochemical Sensors Based on (3-Aminophenyl)boronic Acid

| Analyte | Sensing Platform | Transduction Method | Detection Limit | Reference |

|---|---|---|---|---|

| Glucose | 3-APBA on Screen-Printed Carbon Electrode | Electrochemical Impedance Spectroscopy (EIS) | 4.5 fM | nih.gov |

| Staphylococcus epidermidis | Cell-Imprinted Polymer of 3-APBA | Electrochemical Impedance Spectroscopy (EIS) | 103 cfu/mL | nih.gov |

| Bacteria | 3-APBA Self-Assembled Monolayer on Gold | Capacitance Measurement | 1.0 x 102 CFU/mL | nih.govresearchgate.net |

| D-Fructose | Poly(3-APBA) on Carbon Nanotubes | Chemiresistive | 2.92 mM | rsc.org |

| D-Glucose | Poly(3-APBA) on Carbon Nanotubes | Chemiresistive | 3.46 mM | rsc.org |

| Hydroquinone | Poly(3-APBA) film on Glassy Carbon Electrode | Differential Pulse Voltammetry | 0.5 µmol/L | researchgate.net |

Optical sensors based on 3-APBA convert the analyte binding event into a change in optical properties, such as fluorescence, color, or surface plasmon resonance. researchgate.netmdpi.comnih.gov These methods are highly sensitive and provide a visual or spectrophotometric readout.

Common optical response mechanisms include:

Fluorescence: Quantum dots (QDs) or other fluorophores can be functionalized with 3-APBA. researchgate.netnih.gov The binding of a diol-containing analyte to the boronic acid can cause fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET). nih.gov For example, a ratiometric fluorescence sensor was developed where the binding of 6,7-dihydroxycoumarin (the product of a tyrosinase-catalyzed reaction) to APBA-QDs caused the QD fluorescence to quench while the coumarin (B35378) fluorescence increased. nih.gov

Colorimetry: Gold nanoparticles (AuNPs) functionalized with 3-APBA-polymer conjugates can be used for colorimetric sensing. nih.gov In the absence of the target analyte (e.g., bacteria), the AuNPs are dispersed and appear red. The binding of bacteria can induce the aggregation of the AuNPs, leading to a distinct color change to purple or blue. nih.gov

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip. researchgate.net Immobilizing 3-APBA on an SPR sensor chip allows for real-time monitoring of the binding of monosaccharides, providing quantitative data on the interaction. researchgate.net

Optical Sensors Incorporating (3-Aminophenyl)boronic Acid

| Analyte | Functionalized Material | Optical Mechanism | Observed Signal Change | Reference |

|---|---|---|---|---|

| Tyrosinase Activity | 3-APBA Functionalized Quantum Dots (APBA-QDs) | Ratiometric Fluorescence | Fluorescence quench at 675 nm, increase at 465 nm | nih.gov |

| Monosaccharides (Fructose) | 3-APBA on sensor chip | Surface Plasmon Resonance (SPR) | Linear change in SPR signal | researchgate.net |

| Bacteria (E. coli, S. aureus) | AuNPs crosslinked with Poly(acrylic acid)-APBA | Colorimetry | Color change from red to blue/purple | nih.gov |

| Hypochlorite | 3-APBA Functionalized Molybdenum Disulfide QDs | Fluorescence | Change in fluorescence intensity | researchgate.net |

Fundamental Studies of Binding Interactions and Thermodynamics

Understanding the thermodynamics of the interaction between 3-APBA and its target ligands is crucial for designing and optimizing analytical systems. Techniques like Isothermal Titration Calorimetry (ITC) provide a direct measurement of the energetic changes that occur during binding, offering deep insights into the forces driving molecular recognition. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating a ligand into a solution containing a macromolecule (or vice versa), ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govnih.govpsu.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

ITC has been employed to quantitatively study the interaction between 3-APBA and various monosaccharides. researchgate.net These studies reveal the enthalpic and entropic contributions to the binding energy and demonstrate how factors like pH can significantly influence the binding affinity. researchgate.net For instance, at pH 11, the binding constant for the interaction of 3-APBA with fructose (B13574) was found to be significantly higher than with glucose or galactose, which is crucial information for developing selective fructose sensors. researchgate.net Comparative ITC studies have also benchmarked the binding constants of 3-APBA against other boronic acids, confirming its effective binding properties. mdpi.com

Thermodynamic Parameters of 3-APBA Binding to Monosaccharides via ITC

| Analyte | pH | Binding Constant (K) [L/mol] | Enthalpy (ΔH) [kJ/mol] | Entropy (TΔS) [kJ/mol] | Reference |

|---|---|---|---|---|---|

| Fructose | 11 | ~1200 a | -10.8 | 7.7 | researchgate.net |

| Glucose | 11 | ~200 a | -11.5 | 1.5 | researchgate.net |

| Galactose | 11 | ~300 a | -12.0 | 2.0 | researchgate.net |

| Fructose | 8.0 | 137 | Not Reported | Not Reported | mdpi.com |

| Fructose | 9.0 | 1330 | Not Reported | Not Reported | mdpi.com |

Factors Influencing Binding Affinity (e.g., pH, Buffer Composition)

The binding affinity of (3-Aminophenyl)boronic acid (3-APBA) with cis-diol-containing compounds, such as saccharides and glycoproteins, is a dynamic process governed by several key factors, primarily solution pH and buffer composition. acs.orgnih.gov This reversible covalent interaction is fundamental to its application in analytical chemistry for sensing and separation. sigmaaldrich.comrsc.org

Influence of pH:

The interaction between boronic acids and diols is significantly dependent on pH. researchgate.net Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.netmdpi.com It is predominantly the tetrahedral boronate that forms stable complexes with diols. researchgate.net The transition to this more reactive tetrahedral state is favored at pH values near or above the pKₐ of the boronic acid. researchgate.net The pKₐ of the boronic acid is a critical determinant of the optimal binding pH. For strong binding to occur at a physiological pH of 7.4, the boronic acid's pKₐ should ideally be at or below this value. researchgate.net

The introduction of an electron-withdrawing group on the phenyl ring lowers the boronic acid's pKₐ, thereby enhancing binding affinity at neutral pH. researchgate.net Conversely, the amino group in 3-APBA is electron-donating, which generally results in a higher pKₐ compared to unsubstituted phenylboronic acid, suggesting optimal binding at a more alkaline pH. However, the relationship is not always straightforward; the optimal pH for binding is influenced by the pKₐ values of both the boronic acid and the diol, among other factors. researchgate.net Studies have shown that for some boronic acids, the optimal binding pH is close to the pKₐ of the acid itself. researchgate.net

The binding of 3-thienylboronic acid, a related compound, to sorbitol and fructose showed a significant increase in both binding constant and enthalpy as the pH was raised from 5.5 to 10.6. mdpi.com This trend underscores the general principle that higher pH levels facilitate the formation of the boronate-diol complex. researchgate.netmdpi.com

Influence of Buffer Composition:

The composition of the buffer can also exert a significant influence on the binding affinity. acs.orgnih.gov Some buffer components can interact with the boronic acid, competing with the target diol and affecting the equilibrium of the complex formation. For instance, buffers containing polyhydroxy species can form boronate esters, altering the availability of the boronic acid for binding with the analyte. nih.gov Conversely, certain buffers can accelerate the reaction. Studies with 3-nitrophenylboronic acid and alizarin (B75676) red S revealed that phosphate (B84403) buffer accelerated the reaction, an effect attributed to interactions with the boronic acid. researchgate.net In contrast, another study noted that tris(hydroxymethyl)aminomethane buffer helped to decrease non-specific secondary interactions between non-glycosylated proteins and a boronic acid-functionalized surface. lsu.edu These secondary interactions, which can include hydrophobic, coulombic, and hydrogen bonding, can interfere with the specific boronate/cis-diol ester formation. lsu.edu Therefore, careful selection of the buffer system is crucial for optimizing the specific binding of 3-APBA to its target molecules.

Table 1: Factors Affecting Boronic Acid-Diol Binding Affinity

| Factor | Effect on Binding Affinity | Mechanism | References |

|---|---|---|---|

| pH | Generally, affinity increases with pH, optimizing near or above the boronic acid's pKₐ. | Favors the formation of the more reactive tetrahedral boronate anion, which readily complexes with diols. | researchgate.netresearchgate.net |

| Boronic Acid pKₐ | Lower pKₐ values can enhance binding at neutral pH. | A lower pKₐ means the tetrahedral form is present at a lower pH, facilitating complexation under physiological conditions. | researchgate.net |

| Buffer Composition | Can either inhibit or enhance binding. | Buffer components may compete for binding sites (e.g., polyhydroxy buffers) or catalyze the reaction (e.g., phosphate buffer). | nih.govresearchgate.netlsu.edu |

| Substituents | Electron-withdrawing groups on the phenyl ring generally increase affinity at neutral pH. | Lowers the boronic acid's pKₐ. | researchgate.net |

| Diol Structure | The stereochemistry and flexibility of the diol affect the stability of the resulting cyclic boronate ester. | The formation of a stable five- or six-membered ring is sterically dependent. | acs.orgnih.gov |

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

(3-Aminophenyl)boronic acid (3-APBA) and its derivatives are valuable reagents in modern analytical techniques like capillary electrophoresis (CE) and microfluidic systems, particularly for the separation and detection of cis-diol-containing compounds such as glycoproteins, nucleosides, and saccharides. nih.govnih.govlu.se

In Capillary Electrophoresis , boronic acids are utilized to modulate the electrophoretic mobility of neutral or similarly charged analytes. nih.gov For instance, in glycan analysis, neutral glycans are often labeled with a charged dye, but separation can be enhanced by adding boric acid or a boronic acid derivative to the background electrolyte. nih.gov The boronic acid complexes with the cis-diols of the glycans, imparting a negative charge and allowing for separation based on the charge-to-size ratio in an electric field. nih.gov

Affinity capillary electrophoresis (ACE) is a powerful method established to quantitatively study the interactions between boronic acids and cis-diol biomolecules. nih.gov This technique offers several advantages, including the ability to study multiple interactions simultaneously, a low requirement for sample purity, broad applicability, and high accuracy. nih.gov A variation of this, boronate affinity-assisted micellar electrokinetic chromatography (BAA-MEKC), has been developed for separating highly hydrophilic cis-diol-containing compounds. nih.gov In this method, a hydrophobic boronic acid is added to the buffer, which reacts with the analytes to form charged, surfactant-like complexes that can be separated via partitioning into micelles. nih.gov This approach has demonstrated superior selectivity and separation for urinary nucleosides compared to conventional MEKC and CE. nih.gov

Microfluidic systems , often called lab-on-a-chip devices, benefit from the integration of boronic acid chemistry for creating selective sensors. 3-APBA can be immobilized on surfaces within these devices, such as on gold electrodes or polymer-modified channels, to create recognition elements for saccharides and other diol-containing analytes. lu.senih.gov For example, 3-APBA has been incorporated into hydrogels and nanoparticles for the colorimetric detection of bacteria by binding to the saccharides on their outer membranes. nih.govmagtech.com.cn The binding event can trigger a change in the physical properties of the material, such as swelling or aggregation of nanoparticles, leading to a detectable signal. nih.govmagtech.com.cn Paper-based microfluidic devices (µPADs) have also utilized p-aminophenylboronic acid as a mediator for the electrochemical detection of analytes, demonstrating the versatility of this chemistry in low-cost, portable diagnostic platforms. acs.org

The specific and reversible nature of the boronate-diol interaction allows for the development of highly selective capture and release mechanisms within these micro-scale systems, enabling complex sample preparation and analysis. consensus.appnih.gov

Table 2: Applications of (3-Aminophenyl)boronic Acid in Analytical Separation and Detection Systems

| Technique | Application | Principle of Operation | Key Advantages | References |

|---|---|---|---|---|

| Affinity Capillary Electrophoresis (ACE) | Quantitative analysis of boronic acid-cis-diol interactions. | Separation based on differential binding of analytes to boronic acid in the electrolyte, altering their electrophoretic mobility. | High accuracy, wide applicability, simultaneous analysis of multiple interactions. | nih.gov |

| Boronate Affinity-Assisted MEKC (BAA-MEKC) | Separation of hydrophilic cis-diol compounds (e.g., nucleosides). | Analyte-boronic acid complexes partition into micelles, enabling separation based on differential partition constants. | Enhanced selectivity and separation for hydrophilic compounds. | nih.gov |

| Microfluidic Sensors | Detection of saccharides, glycoproteins, and bacteria. | Immobilized 3-APBA captures target analytes, leading to a detectable signal (e.g., electrochemical, colorimetric). | High sensitivity, potential for miniaturization and point-of-care diagnostics. | lu.senih.govacs.org |

| Solid-Phase Extraction (SPE) | Selective enrichment of cis-diol compounds. | Materials functionalized with boronic acid selectively bind and retain diol-containing molecules, which can then be eluted by changing pH. | High specificity and extraction efficiency for sample purification. | consensus.appnih.gov |

Structural Characterization and Spectroscopic Investigations in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular framework of (3-Aminophenyl)boronic acid sulfate (B86663) by probing the interactions of its atoms and bonds with electromagnetic radiation.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While specific data for the sulfate salt can be inferred from its constituent parts and related compounds, detailed studies often focus on the free boronic acid or its derivatives. chemicalbook.comchemicalbook.comresearchgate.net

¹H NMR: In proton NMR spectra of related aminophenylboronic acid derivatives, the aromatic protons typically appear as a complex multiplet in the range of δ 6.6-7.4 ppm. unibo.it The protons of the amine (-NH₂) and boronic acid (-B(OH)₂) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the six carbon atoms of the phenyl ring. The carbon atom bonded to the boron (C-B) is significantly affected by the boron atom's quadrupolar moment, which can lead to signal broadening. The other aromatic carbons appear in the typical region of δ 115-155 ppm. researchgate.netunibo.it

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. nsf.gov The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom. sdsu.edu For a trigonal planar (sp² hybridized) boronic acid, the signal typically appears in the range of δ 27-33 ppm. sdsu.edu Upon formation of a tetrahedral (sp³ hybridized) boronate ester or adduct, the signal shifts significantly upfield to approximately δ 5-10 ppm. nsf.govnih.gov This technique is crucial for studying the pKa of the boronic acid and its binding with diols. nsf.gov The use of quartz NMR tubes is often recommended to avoid broad background signals from borosilicate glass. nsf.gov

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

| Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 6.6 - 7.4 | Aromatic protons, complex multiplet |

| ¹H | Variable (broad) | -NH₂ and -B(OH)₂ protons, solvent-dependent |

| ¹³C | 115 - 155 | Aromatic carbons |

| ¹¹B | 27 - 33 | Trigonal boronic acid (sp²) |

| ¹¹B | 5 - 10 | Tetrahedral boronate (sp³) |

Data compiled from various sources on phenylboronic acid derivatives. unibo.itnsf.govsdsu.edu

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy: In the FT-IR spectrum of (3-Aminophenyl)boronic acid, characteristic bands are observed. nih.gov The O-H stretching vibrations of the B(OH)₂ group typically appear as a broad band around 3200-3400 cm⁻¹. The N-H stretching of the primary amine group is also found in this region. The B-O stretching vibration gives a strong, characteristic band near 1340-1380 cm⁻¹. unl.edu Aromatic C-H stretching occurs just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. For the sulfate salt, additional strong bands characteristic of the sulfate ion (SO₄²⁻) would be present, notably a strong, broad absorption around 1100-1130 cm⁻¹, corresponding to the asymmetric stretching vibration (ν₃). udel.edu

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. For the sulfate salt, the symmetric stretching vibration (ν₁) of the SO₄²⁻ ion appears as a very strong, sharp peak near 980-1015 cm⁻¹, which is a hallmark of the sulfate group. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for (3-Aminophenyl)boronic acid sulfate

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Boronic Acid) | ~3200-3400 (broad) | Weak | Stretching |

| N-H (Amine) | ~3200-3400 | Weak | Stretching |

| C-H (Aromatic) | ~3000-3100 | Strong | Stretching |

| C=C (Aromatic) | ~1400-1600 | Strong | Ring Stretching |

| B-O | ~1340-1380 (strong) | Medium | Stretching |

| SO₄²⁻ (Sulfate) | ~1100-1130 (strong, broad) | Weak | Asymmetric Stretch (ν₃) |

| SO₄²⁻ (Sulfate) | Not prominent | ~980-1015 (strong, sharp) | Symmetric Stretch (ν₁) |

Data compiled from studies on aminophenylboronic acids and inorganic sulfates. nih.govunl.eduudel.eduresearchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For materials functionalized with 3-aminophenylboronic acid, such as gold nanoparticles (AuNPs), UV-Vis spectroscopy is used to monitor changes in the surface plasmon resonance (SPR) band. nih.gov For example, AuNPs conjugated with a polymer containing 3-aminophenylboronic acid showed a characteristic SPR band at 530-532 nm. nih.gov The electronic absorption of the phenylboronic acid moiety itself typically occurs in the UV region, and its λmax can be influenced by solvent polarity and pH. researchgate.net

Advanced Characterization of Solid-State Forms and Materials

Understanding the three-dimensional structure and macroscopic morphology is critical for material applications.

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. A detailed single-crystal X-ray study has been performed on 3-aminophenylboronic acid monohydrate, providing valuable insight into the solid-state packing that can be expected for its salts. nih.govresearchgate.net